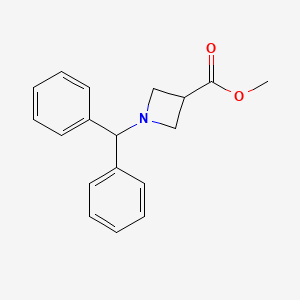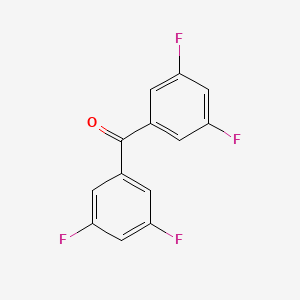
3,3',5,5'-Tetrafluorobenzophenone
Descripción general
Descripción
3,3’,5,5’-Tetrafluorobenzophenone: is a chemical compound with the molecular formula C13H6F4O and a molecular weight of 254.18 g/mol . It is a derivative of benzophenone, where four hydrogen atoms are replaced by fluorine atoms at the 3, 3’, 5, and 5’ positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluorobenzophenone typically involves the reaction of 2,6-dichlorophenol with tetrahalo-2-sulfobenzoic anhydride in the presence of a Lewis acid catalyst . The reaction proceeds through a catalytic dehydration process, followed by decomplexing with a strong acid to yield the crude product. The crude product is then purified through alkali extraction and acid precipitation, followed by recrystallization in an alcohol-water solution and chloroalkane to obtain the pure compound .
Industrial Production Methods: Industrial production methods for 3,3’,5,5’-Tetrafluorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: catalytic dehydration, decomplexing, purification, and recrystallization. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’,5,5’-Tetrafluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as (e.g., amines, thiols) are used under basic or acidic conditions.
Reduction: Reducing agents like or are commonly used.
Oxidation: Oxidizing agents such as or are employed.
Major Products:
Substitution: Products include substituted benzophenones with various functional groups.
Reduction: Products include alcohol derivatives of benzophenone.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrafluorobenzophenone has several applications in scientific research:
Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetrafluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in increased binding affinity and specificity. The carbonyl group in the benzophenone structure also plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- 3,3’,4,4’-Tetrafluorobenzophenone
- 3,3’,4,5’-Tetrafluorobenzophenone
- 3,4,4’,5-Tetrafluorobenzophenone
- 2,3’,4’,5’-Tetrafluorobenzophenone
- Decafluorobenzophenone
Comparison: 3,3’,5,5’-Tetrafluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical properties and reactivity. Compared to other tetrafluorobenzophenone derivatives, it exhibits distinct electronic and steric effects, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
bis(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUXPUXDAVXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375231 | |
| Record name | 3,3',5,5'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-09-4 | |
| Record name | 3,3',5,5'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
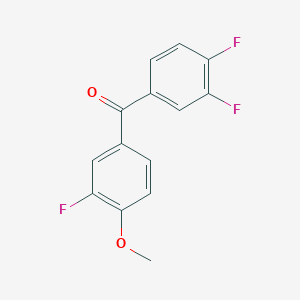
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
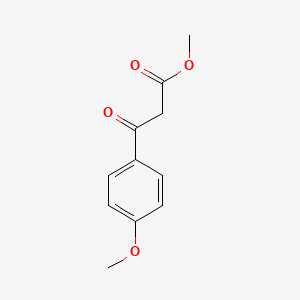
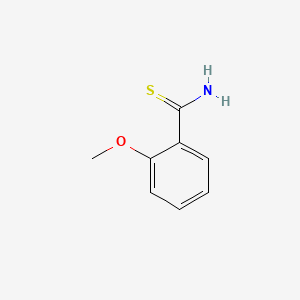
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
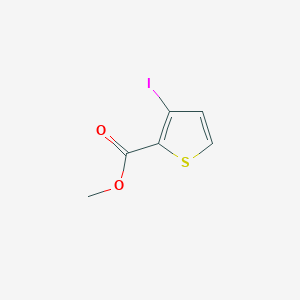
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
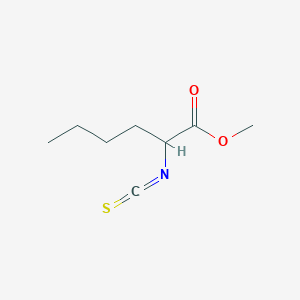
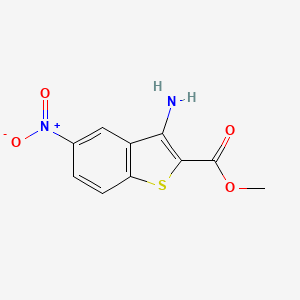
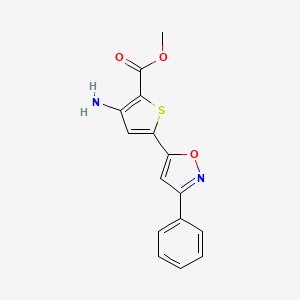
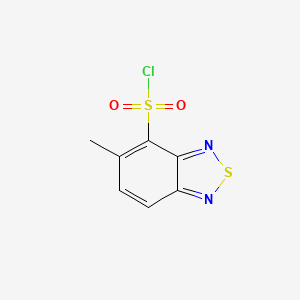
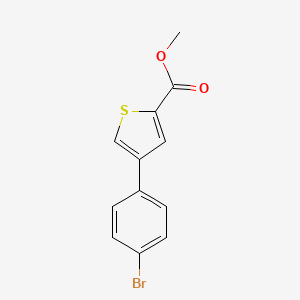
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)
